1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid
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Overview
Description
1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid is an organic compound with the molecular formula C₁₂H₂₀N₂O₃S. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an ethanesulfonic acid group. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid typically involves the reaction of 4-(diethylamino)aniline with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonic acid derivatives.
Scientific Research Applications
1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The sulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological activity .
Comparison with Similar Compounds
- 4-(Diethylamino)benzenesulfonic acid
- 4-(Diethylamino)phenylacetic acid
- 4-(Diethylamino)phenylpropionic acid
Comparison: 1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid is unique due to the presence of both the diethylamino and ethanesulfonic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
54749-08-5 |
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Molecular Formula |
C12H20N2O3S |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-[4-(diethylamino)anilino]ethanesulfonic acid |
InChI |
InChI=1S/C12H20N2O3S/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)18(15,16)17/h6-10,13H,4-5H2,1-3H3,(H,15,16,17) |
InChI Key |
PBCNZADMGOZXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(C)S(=O)(=O)O |
Origin of Product |
United States |
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